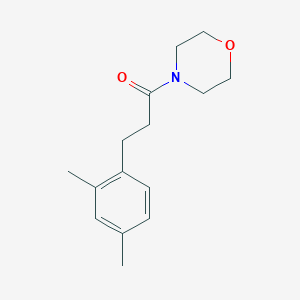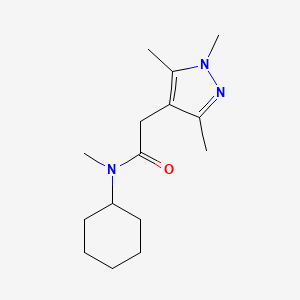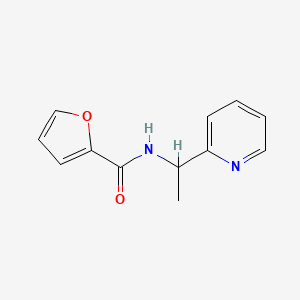
N-(1-benzoylpiperidin-4-yl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzoylpiperidin-4-yl)-2-methylpropanamide is a chemical compound that belongs to the family of benzoylpiperidines. It is a synthetic compound that has been used in various scientific research studies due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of N-(1-benzoylpiperidin-4-yl)-2-methylpropanamide is not fully understood. However, it is believed to act on the opioid receptors in the brain and spinal cord. It is thought to produce its analgesic effects by binding to the mu-opioid receptors and inhibiting the release of neurotransmitters that are involved in pain signaling.
Biochemical and Physiological Effects:
N-(1-benzoylpiperidin-4-yl)-2-methylpropanamide has been shown to produce analgesic effects in various animal models of pain. It has also been shown to produce anti-inflammatory effects by reducing the production of inflammatory mediators. Additionally, it has been shown to inhibit the growth of tumor cells in vitro.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-benzoylpiperidin-4-yl)-2-methylpropanamide in lab experiments is its potential therapeutic properties. It has been shown to produce analgesic, anti-inflammatory, and anti-tumor effects, making it a promising compound for further research. However, one limitation of using this compound is its potential for abuse. It is important to handle this compound with care and to follow proper safety protocols.
Future Directions
There are several future directions for research on N-(1-benzoylpiperidin-4-yl)-2-methylpropanamide. One area of research could focus on its potential as a treatment for addiction and withdrawal symptoms. Another area of research could focus on its anti-tumor properties and its potential as a cancer treatment. Additionally, further research could be done to understand the mechanism of action of this compound and to identify any potential side effects or limitations.
Synthesis Methods
N-(1-benzoylpiperidin-4-yl)-2-methylpropanamide can be synthesized by the reaction of 1-benzoylpiperidine and 2-methylpropanoyl chloride in the presence of a base. The reaction results in the formation of N-(1-benzoylpiperidin-4-yl)-2-methylpropanamide as a white solid.
Scientific Research Applications
N-(1-benzoylpiperidin-4-yl)-2-methylpropanamide has been used in various scientific research studies due to its potential therapeutic properties. It has been studied for its potential as an analgesic, anti-inflammatory, and anti-tumor agent. It has also been studied for its potential as a treatment for addiction and withdrawal symptoms.
properties
IUPAC Name |
N-(1-benzoylpiperidin-4-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12(2)15(19)17-14-8-10-18(11-9-14)16(20)13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDHJBNDCRWEPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1CCN(CC1)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Furan-2-yl)-5-pyridin-3-yl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B7505253.png)


![1-Methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7505277.png)

![[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 4-(4-methylphenyl)sulfanyl-3-nitrobenzoate](/img/structure/B7505300.png)


![(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7505342.png)
![Phenyl-[4-(1-phenylcyclobutanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7505348.png)

![5-[(2S)-1-methylpyrrolidin-2-yl]-3-(2-pyrrolidin-1-ylpyridin-4-yl)-1,2,4-oxadiazole](/img/structure/B7505356.png)
![6-[[Cyclopentyl(methyl)amino]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7505359.png)
![N-[(4-fluoro-3-methylphenyl)methyl]acetamide](/img/structure/B7505363.png)